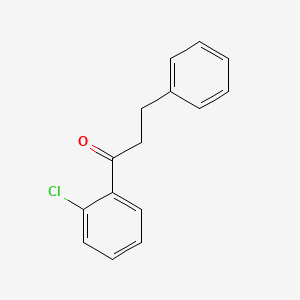

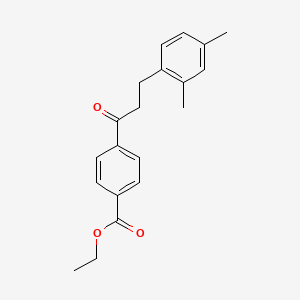

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

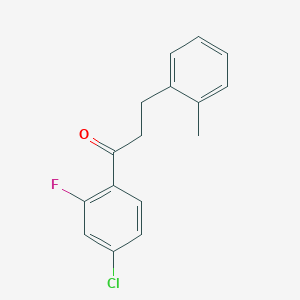

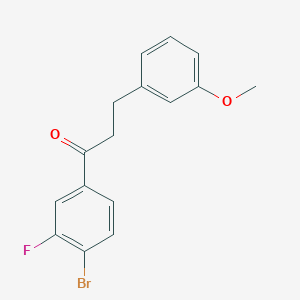

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone, also known as 4-CEPP, is a synthetic phenylpropanoid derivative that has been used in scientific research for a variety of purposes. It is a potent inhibitor of the cytochrome P450 enzyme family, which is responsible for the metabolism of drugs and other xenobiotics. As such, 4-CEPP has been used to study the effects of drugs on the body, as well as to investigate the biochemical and physiological effects of various drugs. Additionally, 4-CEPP has been used to study the mechanisms of action of drugs, and to evaluate the advantages and limitations of laboratory experiments.

Scientific Research Applications

Synthesis of Glycosyl Donors and Analogues

A method has been developed for the introduction of dimethylphenylsilyl groups at the 4-position in carbohydrates, leading to the creation of C-silylated glycosyl donors starting from cellulose. This process explores the glycosylation properties with different glucoside acceptors and finds that the reactivity of these donors is higher than their 4-deoxy analogues, indicating a potential route for synthetic carbohydrate chemistry (Pedersen & Pedersen, 2020).

Upgrading Lignin-Derived Bio-Oil

Research has investigated the catalytic upgrading of lignin-derived bio-oil compounds, such as 4-methylanisole, under various conditions. This study provides insights into the reaction mechanisms and product distributions, contributing to the development of processes for the valorization of lignin and other biomass components into valuable chemicals (Saidi, Rahimpour, & Raeissi, 2015).

Biodegradation and Environmental Applications

Biodegradation of Dimethylphenols

The biodegradation pathways of dimethylphenols in bacteria have been elucidated, revealing different ring-cleavage pathways for phenolic compounds. This research is significant for understanding the microbial degradation of environmental pollutants and could guide bioremediation strategies for phenolic contaminants (Viggor et al., 2002).

Polymer Science Applications

Preparation of Telechelics

Research has been conducted on the oxidative coupling copolymerization of dimethylphenol with other compounds to create polymeric materials with specific end-group functionalities. This work contributes to the field of polymer science by providing methods for synthesizing polymers with tailored properties (Wei, Challa, & Reedijk, 1991).

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDXRRCFCPVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644675 |

Source

|

| Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-76-5 |

Source

|

| Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

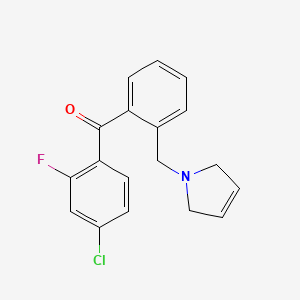

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)